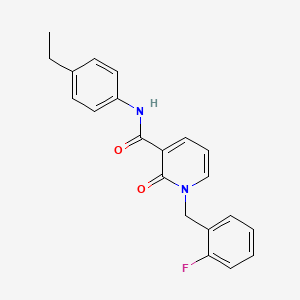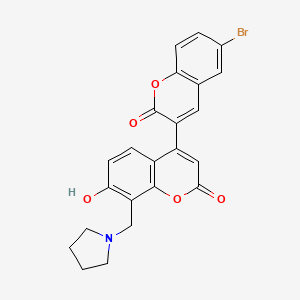![molecular formula C16H21N5O B11254133 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine](/img/structure/B11254133.png)
4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with a nitrile under mild conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.
Morpholine Attachment: The final step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
4-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen mit Reagenzien wie Brom oder Salpetersäure eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohle.
Substitution: Brom in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung des entsprechenden Amins oder Alkohols.
Substitution: Bildung von bromierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
4-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder mechanischen Eigenschaften.
Biologische Studien: Es wird aufgrund seiner strukturellen Ähnlichkeit zu biologisch aktiven Molekülen zur Untersuchung der Enzyminhibition und Rezeptorbindung verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Phenyl-Tetrazol-Rest kann natürliche Substrate oder Inhibitoren imitieren, wodurch sich die Verbindung an aktive Stellen binden und die biologische Aktivität modulieren kann. Diese Wechselwirkung kann zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.
Wirkmechanismus
The mechanism of action of 4-[1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)cyclopentyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholin: Ähnliche Struktur, jedoch mit einer Cyclohexylgruppe anstelle von Cyclopentyl.
4-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclopropyl]morpholin: Ähnliche Struktur, jedoch mit einer Cyclopropylgruppe anstelle von Cyclopentyl.
Einzigartigkeit
4-[1-(1-Phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholin ist aufgrund seiner spezifischen Kombination aus einem Morpholinring, einer Cyclopentylgruppe und einem Phenyl-Tetrazol-Rest einzigartig. Diese einzigartige Struktur verleiht der Verbindung besondere chemische und biologische Eigenschaften, die sie für verschiedene Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C16H21N5O |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
4-[1-(1-phenyltetrazol-5-yl)cyclopentyl]morpholine |
InChI |
InChI=1S/C16H21N5O/c1-2-6-14(7-3-1)21-15(17-18-19-21)16(8-4-5-9-16)20-10-12-22-13-11-20/h1-3,6-7H,4-5,8-13H2 |
InChI-Schlüssel |
ZWCIXTMQCRLLQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11254055.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254063.png)
![Ethyl 4-({[(3-phenylquinoxalin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11254073.png)
![8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11254076.png)
![Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11254083.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11254091.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254105.png)
![1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254114.png)
![2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine](/img/structure/B11254117.png)


![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11254144.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
